![molecular formula C18H20N4O3 B3832063 3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3832063.png)
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, especially in the field of pharmaceuticals .
Molecular Structure Analysis
The compound contains an imidazo[4,5-b]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . It also has various functional groups attached to it, including a carboxylic acid group and an ethylpropyl group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions like N-alkylation, acylation, and various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the functional groups present. For instance, the presence of a carboxylic acid group could make the compound acidic, and the compound is likely to be solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-3-pentan-3-yl-1-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-14(4-2)22-16-15(9-13(10-20-16)17(23)24)21(18(22)25)11-12-5-7-19-8-6-12/h5-10,14H,3-4,11H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXTHFKKRPDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=C(C=C(C=N2)C(=O)O)N(C1=O)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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